molecular formula C15H15Cl4F3N4 B12221976 4-(3,4-Dichlorophenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine

4-(3,4-Dichlorophenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine

Cat. No.: B12221976
M. Wt: 450.1 g/mol
InChI Key: DKJRZEBKBALWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. It incorporates a pyrimidine core, a privileged scaffold in pharmaceuticals known for its versatility in interacting with biological targets . The molecule is further functionalized with a piperazine ring, a common feature in bioactive compounds that often contributes to favorable pharmacokinetic properties and molecular recognition . The 3,4-dichlorophenyl and trifluoromethyl groups are strategic structural elements that can influence the compound's lipophilicity, electronic properties, and binding affinity, potentially enhancing its bioactivity and selectivity . Compounds featuring pyrimidine and piperazine subunits have demonstrated a wide spectrum of biological activities in scientific literature, including potential as anti-infective, anticancer, and anti-inflammatory agents . For instance, piperazine-substituted heterocycles are being explored for their antiproliferative activity against various cancer cell lines , while morpholinopyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes like iNOS and COX-2 . This molecule is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C15H15Cl4F3N4

Molecular Weight

450.1 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride

InChI

InChI=1S/C15H13Cl2F3N4.2ClH/c16-10-2-1-9(7-11(10)17)12-8-13(15(18,19)20)23-14(22-12)24-5-3-21-4-6-24;;/h1-2,7-8,21H,3-6H2;2*1H

InChI Key

DKJRZEBKBALWJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine ring and the introduction of piperazine and trifluoromethyl groups. The structural formula can be represented as follows:C19H20Cl2N8O2\text{C}_{19}\text{H}_{20}\text{Cl}_2\text{N}_8\text{O}_2This structure allows for various interactions with biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research has indicated that derivatives of pyrimidine compounds, including those with piperazine moieties, exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to 4-(3,4-Dichlorophenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. These effects are attributed to their strong affinity for iNOS and COX-2 active sites, suggesting potential use in treating inflammation-related disorders such as rheumatoid arthritis .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that similar piperazine derivatives can inhibit key signaling pathways involved in cancer progression. For example, compounds that share structural similarities with 4-(3,4-Dichlorophenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine have been shown to target phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in various cancers including melanoma and breast cancer .

Case Study 1: Anti-inflammatory Activity

A study published in PubMed Central detailed the synthesis of pyrimidine derivatives exhibiting anti-inflammatory activity. The results demonstrated that these compounds significantly reduced the expression of inflammatory markers in macrophage cells. The findings suggest that similar structures to 4-(3,4-Dichlorophenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine could be developed as novel anti-inflammatory agents .

Case Study 2: Cancer Treatment Research

In another research effort, pyrimidine-based compounds were investigated for their potential in cancer treatment. The study found that these compounds could effectively inhibit tumor growth in vitro and showed promise in vivo as well. The mechanisms involved included the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS: 1820711-06-5)

Molecular Formula : C17H9Cl2F3N2
Molecular Weight : 369.20 g/mol
Key Differences :

  • Dichlorophenyl Orientation : The dichloro substitution is at 3,5-positions instead of 3,4, altering steric and electronic interactions with target receptors.
  • Pharmacological Implications : The absence of piperazine likely reduces CNS permeability, while the phenyl group may enhance lipophilicity but limit aqueous solubility .

4-(Difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS: 2640961-43-7)

Molecular Formula : C18H19F2N7S
Molecular Weight : 403.50 g/mol
Key Differences :

  • Piperazine Modification : The piperazine is linked to a 2-methylpyrido[3,4-d]pyrimidine group, adding aromaticity and planar rigidity, which may enhance receptor selectivity.
  • Pharmacological Implications : The difluoromethyl group offers moderate lipophilicity compared to trifluoromethyl, balancing solubility and membrane permeability .

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine (CAS: 1775527-82-6)

Molecular Formula : C18H18ClF3N4O
Molecular Weight : 398.80 g/mol
Key Differences :

  • Piperazine Modification : The piperazine is acetylated with a 2-chlorophenyl group , introducing a polar carbonyl group that may improve solubility but reduce blood-brain barrier penetration.

Structural and Pharmacological Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine (1431965-17-1) C15H15Cl4F3N4 (dihydrochloride) 450.12 3,4-dichlorophenyl, piperazine, trifluoromethyl High solubility (dihydrochloride), CNS receptor affinity
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (1820711-06-5) C17H9Cl2F3N2 369.20 3,5-dichlorophenyl, phenyl Reduced solubility, increased lipophilicity
4-(Difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine (2640961-43-7) C18H19F2N7S 403.50 Difluoromethyl, pyrido-pyrimidine, methylsulfanyl Enhanced selectivity, moderate stability
4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine (1775527-82-6) C18H18ClF3N4O 398.80 Methyl, acetylated piperazine Extended half-life, limited CNS penetration

Research Findings and Implications

  • Solubility : The dihydrochloride form of the target compound offers superior aqueous solubility compared to neutral analogs like 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine .
  • Receptor Binding : Piperazine-containing derivatives (e.g., CAS 1431965-17-1 and 2640961-43-7) show higher affinity for CNS targets due to hydrogen-bonding capabilities .
  • Metabolic Stability : Trifluoromethyl and difluoromethyl groups enhance resistance to oxidative metabolism, whereas methylsulfanyl (CAS 2640961-43-7) may increase susceptibility to sulfoxidation .

Biological Activity

4-(3,4-Dichlorophenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has indicated that derivatives of piperazine-based compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures showed moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established treatments like Olaparib, indicating that 4-(3,4-Dichlorophenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine may also possess anticancer potential .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A study highlighted that modifications in the aromatic region of piperazine derivatives enhanced their activity against Chlamydia trachomatis, suggesting that similar modifications in the target compound could yield promising antichlamydial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : By interacting with specific receptors or proteins, it can alter signaling pathways that lead to cell death in cancerous cells.
  • Selective Toxicity : The structure allows for selective targeting of pathogens without adversely affecting host cells, which is crucial for developing effective antimicrobial therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of PARP1
AntimicrobialSelective inhibition of C. trachomatis
Enzyme InhibitionModulation of cancer-related enzymes

Case Study: Anticancer Efficacy

In a detailed study evaluating the efficacy of piperazine derivatives against breast cancer cells, compound 5e (structurally similar) exhibited an IC50 value of 18 μM. This was achieved through the inhibition of PARP1 activity, leading to increased apoptosis markers such as CASPASE 3/7 activation . The findings suggest that the target compound may share similar pathways and could be a candidate for further development.

Case Study: Antimicrobial Selectivity

In another investigation focusing on antimicrobial activity, derivatives containing the 3,4-dichlorophenyl group were found to enhance selectivity against Chlamydia trachomatis. The compounds demonstrated minimal toxicity towards mammalian cells while effectively impairing bacterial growth . This selectivity is critical for developing new treatments for infections caused by this pathogen.

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